
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: is a compound that features a unique combination of a cyanamide group and a tetrazine ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both the cyanamide and tetrazine moieties endows it with unique chemical properties that make it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a dimethylpyrazolyl group in a tetrazine precursor with an amino group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the tetrazine precursor followed by its conversion to the desired cyanamide derivative. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce various amines.
科学的研究の応用
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cycloaddition reactions and aminocyanation reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: It is used in the synthesis of high-energy materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- exerts its effects involves its ability to act as both a nucleophile and an electrophile. The cyanamide group can participate in nucleophilic addition reactions, while the tetrazine ring can undergo electrophilic substitution. These dual reactivity properties enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological studies .
類似化合物との比較
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: can be compared with other similar compounds, such as:
Methyltetrazine-amine hydrochloride: This compound also contains a tetrazine ring but differs in its substitution pattern and reactivity.
N-cyanoacetamides: These compounds share the cyanamide group but have different structural frameworks and applications.
The uniqueness of Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- lies in its combination of the cyanamide and tetrazine moieties, which confer distinct chemical properties and reactivity patterns.
特性
CAS番号 |
744995-86-6 |
|---|---|
分子式 |
C3H3N7 |
分子量 |
137.10 g/mol |
IUPAC名 |
(6-amino-1,2,3,5-tetrazin-4-yl)cyanamide |
InChI |
InChI=1S/C3H3N7/c4-1-6-3-7-2(5)8-10-9-3/h(H3,5,6,7,8,9) |
InChIキー |
WGLAZERCKUBPQZ-UHFFFAOYSA-N |
正規SMILES |
C(#N)NC1=NN=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
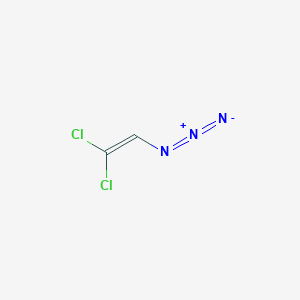
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
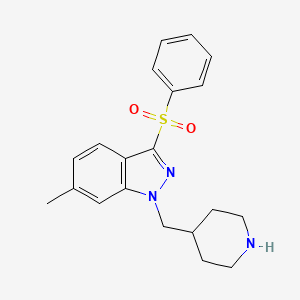
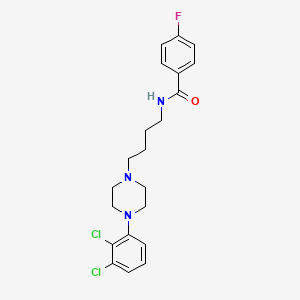
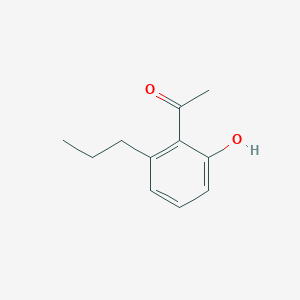
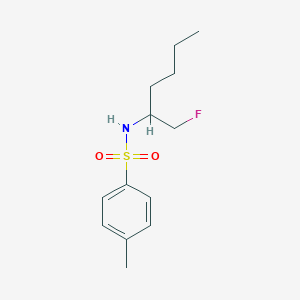
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline](/img/structure/B12526763.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B12526767.png)
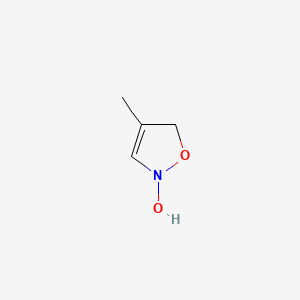
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
